molecular formula C24H22N6O B2620414 N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 941876-54-6

N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2620414
CAS No.: 941876-54-6
M. Wt: 410.481
InChI Key: LCDYQQRRGBJVKP-UHFFFAOYSA-N
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Description

N4-(3,5-Dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • N4 substitution: A 3,5-dimethylphenyl group, providing steric bulk and electron-donating methyl groups.
  • N6 substitution: A furan-2-ylmethyl moiety, introducing an oxygen-containing heterocycle.
  • 1-position substitution: A phenyl group, enhancing aromatic interactions.

Properties

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N-(furan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O/c1-16-11-17(2)13-18(12-16)27-22-21-15-26-30(19-7-4-3-5-8-19)23(21)29-24(28-22)25-14-20-9-6-10-31-20/h3-13,15H,14H2,1-2H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDYQQRRGBJVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.

  • Molecular Formula : C23H26N6O
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 1005294-20-1

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation. By inhibiting CDK6, the compound induces G1 cell cycle arrest, leading to the suppression of cell proliferation in various cancer cell lines.

Anticancer Effects

Research indicates that N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)0.3Induces apoptosis and inhibits migration
A549 (Lung)7.60Suppresses proliferation
HeLa (Cervical)24Induces DNA fragmentation

The compound's ability to induce apoptosis and inhibit cell migration suggests its potential as a therapeutic agent in breast and lung cancers.

Target Selectivity

In studies comparing various pyrazolo[3,4-d]pyrimidine derivatives, N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine demonstrated selectivity against multiple targets such as EGFR and VGFR2. This multitarget inhibition may enhance its efficacy in cancer treatment.

Case Studies and Research Findings

A notable study highlighted the compound's effectiveness against breast cancer cells. The results indicated that it not only inhibited tumor growth but also significantly induced apoptosis through the activation of caspase pathways. Molecular docking studies further elucidated the binding interactions between the compound and its target proteins, providing insights into its mechanism of action.

Another research effort focused on the synthesis and biological evaluation of related pyrazolo[3,4-d]pyrimidine derivatives. These studies revealed that modifications in the chemical structure could enhance potency and selectivity against specific cancer types.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Core Structure Variations

The pyrazolo[3,4-d]pyrimidine core differentiates the target compound from simpler pyrimidine derivatives (e.g., and ). The fused pyrazole ring in the target compound increases rigidity and may enhance binding selectivity compared to non-fused pyrimidine analogs .

Substituent Effects

N4 Substituents :

  • Target compound : 3,5-Dimethylphenyl group (lipophilic, steric bulk).
  • : 3-Morpholinopropyl (polar, tertiary amine for solubility) .
  • : 3-Chloro-4-fluorophenyl (electron-withdrawing halogens for enhanced binding affinity) .
  • : 3,4-Dimethylphenyl (similar lipophilicity but differing substitution pattern) .

N6 Substituents :

  • : 4-(Trifluoromethoxy)phenyl (fluorinated group for improved membrane permeability) .
  • : 2-(Dimethylamino)ethyl (flexible, polar chain for solubility and basicity) .

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